N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide group can be synthesized through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, acids, bases, and suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Research: The compound can be used as a tool to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide: shares structural similarities with other pyrrolidine-containing compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry due to their biological activity and versatility.
Uniqueness
Structural Features: The presence of the prop-2-enamide moiety and the specific substitution pattern on the phenyl ring make this compound unique compared to other pyrrolidine derivatives.
Biological Activity: The compound’s unique structure may confer distinct biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-13(18)16-14-11(2)7-6-8-12(14)15(19)17-9-4-5-10-17/h3,6-8H,1,4-5,9-10H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUVUZXGRCLMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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